3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone

Pharmacology Receptor Binding Structure-Activity Relationship

3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone (CAS 898755-02-7), commonly known as 2-Fluorodeschloroketamine (2-FDCK) , is a synthetic arylcyclohexylamine dissociative agent. It serves as a structural analogue of ketamine, distinguished by the bioisosteric replacement of the chlorine atom on the ortho position of the phenyl ring with a fluorine atom.

Molecular Formula C17H17FO
Molecular Weight 256.31 g/mol
CAS No. 898755-02-7
Cat. No. B1327728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone
CAS898755-02-7
Molecular FormulaC17H17FO
Molecular Weight256.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)CCC(=O)C2=CC=CC=C2F
InChIInChI=1S/C17H17FO/c1-12-6-5-7-13(2)14(12)10-11-17(19)15-8-3-4-9-16(15)18/h3-9H,10-11H2,1-2H3
InChIKeyWKAUFFAUMRRNTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone (CAS 898755-02-7): Core Properties and Analytical Context


3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone (CAS 898755-02-7), commonly known as 2-Fluorodeschloroketamine (2-FDCK) [3], is a synthetic arylcyclohexylamine dissociative agent [1]. It serves as a structural analogue of ketamine, distinguished by the bioisosteric replacement of the chlorine atom on the ortho position of the phenyl ring with a fluorine atom [2]. This modification generates a compound with the molecular formula C17H17FO and a molecular weight of 256.31 g/mol . The compound has been researched and procured for comparative pharmacological studies, toxicokinetic investigations, and forensic analytical method development against a range of ketamine-type new psychoactive substances (NPS) [3].

Why Generic Ketamine Substitution with 3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone is Not Interchangeable


Although 3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone shares a primary pharmacological target with ketamine, simple substitution is unwarranted due to its distinct pharmacokinetic and metabolic profile. The fluorine substitution alters the molecule's polarity and lipophilicity relative to ketamine, directly impacting its interaction with metabolizing enzymes [1]. This results in a measurably slower intrinsic hepatic clearance [2] and a different metabolite generation profile, including the unique production of deschloroketamine (DCK) as a metabolite [3]. These differences dictate that procurement for specific research applications—such as in vivo behavioral studies, toxicokinetic modeling, or forensic biomarker identification—must be compound-specific rather than class-generic.

Quantitative Differentiation Evidence for 3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone Against Key Comparators


NMDA Receptor Affinity: 2-FDCK Demonstrates Higher Affinity than Ketamine and MXE

In head-to-head binding assays against the NMDA receptor, 3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone (2-FDCK) demonstrated a Ki value of 2,540 nM. This represents a significantly higher binding affinity compared to its parent compound ketamine (Ki = 4,290 nM), a 1.69-fold reduction in Ki. The affinity is also notably superior to the structurally related methoxetamine (MXE, Ki = 4,390 nM) and ranks intermediate among tested ketamine analogs [1].

Pharmacology Receptor Binding Structure-Activity Relationship

Hepatic Clearance Ranking: 2-FDCK's Metabolic Stability is Intermediate Between Ketamine and MXE

A direct comparative toxicokinetic study established that the in vitro-to-in vivo extrapolated (IVIVE) hepatic clearance of 2-FDCK ranks between that of ketamine and methoxetamine. The clearance ranking was Ketamine > Norketamine = 2-FDCK > Methoxetamine > Deschloroketamine [1]. This indicates a longer predicted half-life and systemic exposure compared to ketamine. The slower clearance is correlated with the lower molecular weight of the halogen substituent (fluorine vs. chlorine) [1].

Toxicokinetics Drug Metabolism In Vitro-In Vivo Extrapolation

Plasma Protein Binding: 2-FDCK Exhibits Lower Binding than Ketamine, Affecting Free Fraction

The unbound fraction (fu) of 2-FDCK was measured at 0.84, which is higher (i.e., less protein-bound) than ketamine (fu = 0.54). This difference means that a larger proportion of 2-FDCK is pharmacologically active in the systemic circulation compared to ketamine [1].

Pharmacokinetics Protein Binding Toxicology

Analytical Stability: 2-FDCK Shows Superior Long-Term Stability in Urine Compared to Synthetic Cathinones

A stability study found that 3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone (2-FDCK) and its ketamine substitute analog deschloroketamine (DCK) were significantly more stable in urine than synthetic cathinones when stored for up to 90 days at various temperatures (+25°C, +4°C, −20°C) [1]. The study reported a mean recovery of 95.5% for 2-FDCK under these conditions, demonstrating its robustness as a target analyte in forensic and clinical monitoring [REFS-1, REFS-2].

Forensic Chemistry Analytical Stability Method Validation

In Vivo Behavioral Pharmacology: 2-FDCK's Abuse Potential is Quantitatively Equivalent to Ketamine

In a comprehensive series of behavioral assays, 3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone (2-FDCK) induced conditioned place preference (CPP) at a minimum dose of 3 mg/kg in mice, an effect comparable to ketamine at the same dose (3 mg/kg) [1]. It also induced self-administration at 0.5 mg/kg/infusion, the identical effective dose as ketamine, and dose-dependently substituted for ketamine in drug discrimination tests with a comparable ED50 [1]. These data demonstrate that 2-FDCK serves as a functionally equivalent reference standard for ketamine abuse liability research.

Behavioral Pharmacology Abuse Liability Drug Discrimination

Positional Isomer Differentiation: Mass Spectrometric Fragmentation Distinguishes 2-FDCK from 3F-DCK and 4F-DCK

2-FDCK can be simultaneously determined and unequivocally distinguished from its positional isomers 3F-DCK and 4F-DCK using a validated SPE-UPLC-MS/MS method [1]. This analytical specificity is critical as the positional isomers share the same molecular formula and similar physicochemical properties, but may possess different pharmacological activities and legal statuses. The method provides accurate forensic and environmental surveillance of this specific compound in complex matrices like urban sewage [1].

Analytical Chemistry Mass Spectrometry Forensic Analysis

Validated Application Scenarios for 3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone in Research and Forensic Settings


Pharmacological Modeling of NMDA Receptor Antagonism with Tailored Affinity

In receptor binding and functional activity studies, this compound serves as an NMDA antagonist with a Ki of 2,540 nM [1]. This allows researchers to investigate structure-activity relationships where a binding affinity between that of high-affinity ligands like DCK (Ki: 23.6 nM) and low-affinity ligands like 2-MXE (Ki: 4,390 nM) is required, offering a gradation of potency not achievable with ketamine alone.

Toxicokinetic Profiling of Fluorinated Ketamine Analogs for Forensic Interpretation

Due to its slower intrinsic hepatic clearance relative to ketamine and its distinct plasma protein binding (fu: 0.84), this compound is ideal for in vitro-to-in vivo extrapolation (IVIVE) studies aimed at predicting human pharmacokinetics [1]. It serves as a key calibrator for understanding how halogen substitution modulates metabolic fate, aiding in the interpretation of forensic casework where detection of this specific analog is observed.

Developing and Validating Forensic and Environmental Analytical Methods

The compound's excellent stability in biological matrices (95.5% recovery after 90 days) and the availability of validated UPLC-MS/MS methods for distinguishing it from its positional isomers make it an essential certified reference material for forensic toxicology and wastewater-based epidemiology [REFS-1, REFS-2]. It enables the development of robust, specific, and long-term stable analytical assays for surveillance and legal purposes.

Preclinical Behavioral Research on Substance Use Disorders

In studies of drug abuse liability, this compound is a validated substitute for ketamine, exhibiting equivalent potency in conditioned place preference (3 mg/kg), self-administration (0.5 mg/kg/infusion), and drug discrimination assays [1]. Its uniform behavioral profile makes it a reliable model compound for investigating the neurobiology of ketamine-like dependence and testing potential therapeutic interventions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,6-Dimethylphenyl)-2'-fluoropropiophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.